molecular formula C20H32N2S B10886011 3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine

3,5-Dimethyl-1'-[4-(methylsulfanyl)benzyl]-1,4'-bipiperidine

Cat. No.: B10886011
M. Wt: 332.5 g/mol
InChI Key: JAJAPLOTFAAULU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine is a complex organic compound characterized by its unique structure, which includes a bipiperidine core substituted with a methylsulfanylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine typically involves multiple steps, starting with the preparation of the bipiperidine core. One common method involves the reaction of 3,5-dimethylpiperidine with 4-(methylsulfanyl)benzyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine rings.

    Substitution: Electrophilic aromatic substitution can occur on the benzyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or nitric acid for halogenation or nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1’-[4-(methylsulfanyl)benzyl]-1,4’-bipiperidine is unique due to its bipiperidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H32N2S

Molecular Weight

332.5 g/mol

IUPAC Name

3,5-dimethyl-1-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperidine

InChI

InChI=1S/C20H32N2S/c1-16-12-17(2)14-22(13-16)19-8-10-21(11-9-19)15-18-4-6-20(23-3)7-5-18/h4-7,16-17,19H,8-15H2,1-3H3

InChI Key

JAJAPLOTFAAULU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2CCN(CC2)CC3=CC=C(C=C3)SC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.